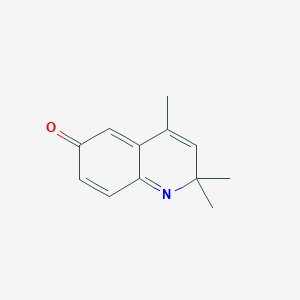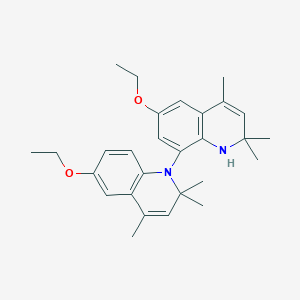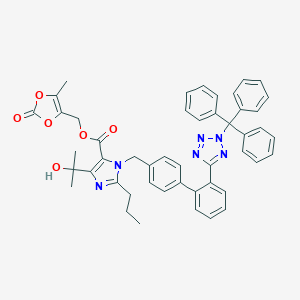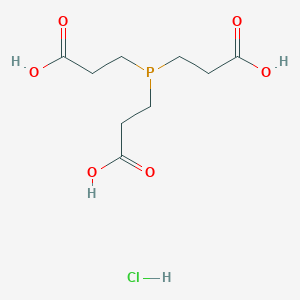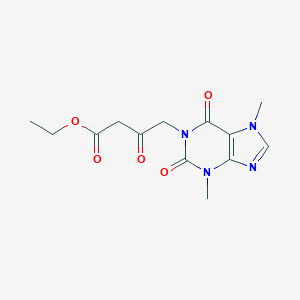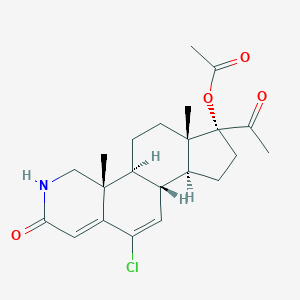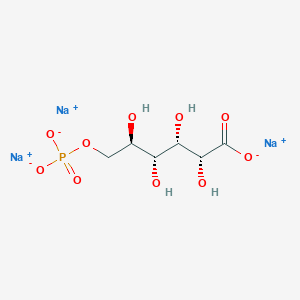
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride, also known as THBP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The precise mechanism of action of 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride is not fully understood, but it is believed to act on several molecular targets, including ion channels, receptors, and enzymes. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning, memory, and synaptic plasticity. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to have several biochemical and physiological effects, including modulation of neurotransmitter systems, analgesic and anti-inflammatory effects, and potential neuroprotective effects. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to increase the release of dopamine and glutamate in certain brain regions, which may contribute to its potential therapeutic effects in neurological disorders. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has also been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has several advantages for lab experiments, including its synthetic accessibility, high purity, and potential therapeutic applications. However, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride also has several limitations, including its limited solubility in water and potential toxicity at high concentrations. Careful attention should be given to the dose and route of administration to ensure the safety and efficacy of 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride in lab experiments.
Orientations Futures
There are several future directions for research on 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride, including further investigation of its mechanism of action, optimization of its pharmacological properties, and development of new derivatives with improved efficacy and safety profiles. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has the potential to be developed into new drugs for the treatment of neurological disorders, pain, and inflammation, and further research is needed to fully explore its therapeutic potential.
Conclusion:
In conclusion, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. Its synthesis method is complex, and its mechanism of action is not fully understood. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has shown potential therapeutic applications in neurological disorders, pain, and inflammation, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride is synthesized through a multi-step process involving the reaction of several chemical compounds, including 3-(pyrrolidin-1-yl)propanoic acid, 1,2,3,4-tetrahydrobenzo[f]quinoline-8-carboxylic acid, and hydrochloric acid. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has shown potential applications in various fields of research, including neuroscience, pharmacology, and drug discovery. In neuroscience, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to modulate the activity of certain neurotransmitter systems, such as dopamine and glutamate, which are involved in various neurological disorders, including schizophrenia, Parkinson's disease, and addiction. In pharmacology, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. In drug discovery, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Propriétés
Numéro CAS |
100365-96-6 |
|---|---|
Nom du produit |
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride |
Formule moléculaire |
C18H23ClN2O2 |
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
3-pyrrolidin-1-ium-1-yl-1-(6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-8-yl)propan-1-one;chloride |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-16(6-10-20-8-1-2-9-20)13-3-4-17-14(11-13)15-12-19-7-5-18(15)22-17;/h5,7,12-13H,1-4,6,8-11H2;1H |
Clé InChI |
GNDUIKILGUERGQ-UHFFFAOYSA-N |
SMILES |
C1CC[NH+](C1)CCC(=O)C2CCC3=C(C2)C4=C(O3)C=CN=C4.[Cl-] |
SMILES canonique |
C1CC[NH+](C1)CCC(=O)C2CCC3=C(C2)C4=C(O3)C=CN=C4.[Cl-] |
Synonymes |
BENZOFURO(3,2-c)PYRIDINE, 1,2,3,4-TETRAHYDRO-2-((3-(1-PYRROLIDINYL)PRO PIONYL)-, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




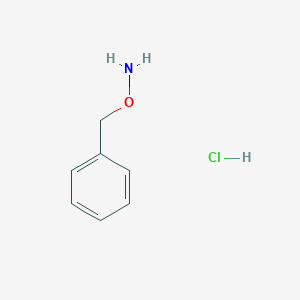
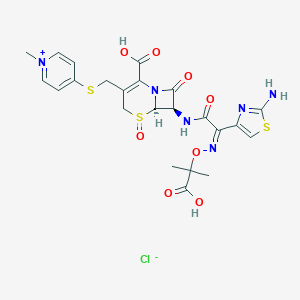

![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)


